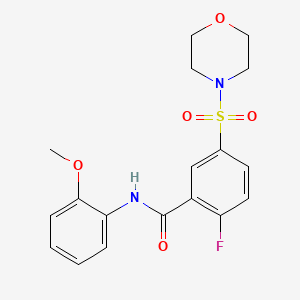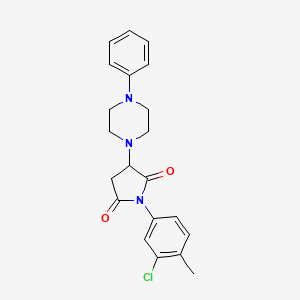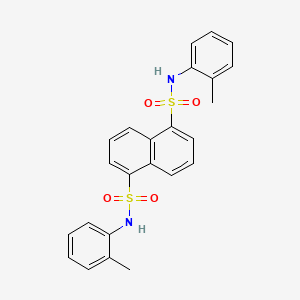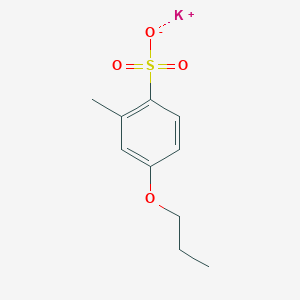![molecular formula C13H20N2O2 B4988832 4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4988832.png)
4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, commonly known as HEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of HEPP is not fully understood. However, it has been suggested that HEPP exerts its biological effects by modulating various signaling pathways in cells. For instance, HEPP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. HEPP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
HEPP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that HEPP can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that HEPP can reduce the severity of symptoms in animal models of Parkinson's disease and Alzheimer's disease. HEPP has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPP has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under standard laboratory conditions. HEPP is also readily available from commercial sources. However, HEPP has some limitations for lab experiments. It is not very water-soluble, which can limit its use in aqueous systems. HEPP can also be toxic at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
Several future directions for HEPP research can be identified. One area of research is the development of HEPP-based drugs for the treatment of various diseases. Another area of research is the investigation of HEPP as a potential agricultural fungicide. Additionally, the use of HEPP as a building block for the synthesis of novel materials and polymers is an area of growing interest. Finally, further studies are needed to elucidate the mechanism of action of HEPP and to identify its potential therapeutic targets.
Conclusion
In conclusion, HEPP is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of HEPP and to translate this knowledge into practical applications.
Métodos De Síntesis
HEPP can be synthesized through a multi-step process involving the reaction of 4-chloromethylphenol with 2-hydroxyethylpiperazine in the presence of a base. The resulting intermediate is then further reacted with a reducing agent to yield HEPP.
Aplicaciones Científicas De Investigación
HEPP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HEPP has been shown to possess anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Parkinson's disease and Alzheimer's disease. In agriculture, HEPP has been used as a fungicide to protect crops from fungal infections. In material science, HEPP has been utilized as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-10-9-14-5-7-15(8-6-14)11-12-1-3-13(17)4-2-12/h1-4,16-17H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGCMMXBDUDFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)


![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)


![N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)
![2-(4-methylphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4988805.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988810.png)
![3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4988812.png)

